Cas no 2227914-07-8 (rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate)

rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate
- EN300-1878060
- 2227914-07-8
- rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]phenyl}carbamate
-
- インチ: 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-6-4-10(5-7-12)13-8-11(13)9-16/h4-7,11,13H,8-9,16H2,1-3H3,(H,17,18)/t11-,13-/m0/s1
- InChIKey: AKNQDMRZCQHVEA-AAEUAGOBSA-N
- SMILES: O(C(NC1C=CC(=CC=1)[C@@H]1C[C@H]1CN)=O)C(C)(C)C
計算された属性
- 精确分子量: 262.168127949g/mol
- 同位素质量: 262.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 64.4Ų
rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1878060-0.25g |
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]phenyl}carbamate |
2227914-07-8 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1878060-5.0g |
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]phenyl}carbamate |
2227914-07-8 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1878060-10.0g |
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]phenyl}carbamate |
2227914-07-8 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1878060-0.5g |
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]phenyl}carbamate |
2227914-07-8 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1878060-0.1g |
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]phenyl}carbamate |
2227914-07-8 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1878060-0.05g |
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]phenyl}carbamate |
2227914-07-8 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1878060-5g |
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]phenyl}carbamate |
2227914-07-8 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1878060-1g |
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]phenyl}carbamate |
2227914-07-8 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1878060-2.5g |
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]phenyl}carbamate |
2227914-07-8 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1878060-1.0g |
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]phenyl}carbamate |
2227914-07-8 | 1g |
$1299.0 | 2023-06-01 |
rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamateに関する追加情報
Introduction to Rac-Tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate (CAS No. 2227914-07-8)
Rac-Tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate, a compound with the chemical identifier CAS No. 2227914-07-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and its potential applications in drug development. The intricate molecular architecture of this molecule, characterized by a tert-butyl group and a N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl} moiety, suggests a multifaceted role in biological interactions and therapeutic efficacy.
The synthesis and characterization of Rac-Tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate have been subjects of extensive research in recent years. The presence of the cyclopropylphenyl ring and the aminomethyl group introduces specific stereochemical features that are critical for its pharmacological activity. These features have been meticulously studied to understand their impact on the compound's interactions with biological targets, particularly enzymes and receptors involved in various disease pathways.
Recent studies have highlighted the importance of stereochemistry in the development of pharmaceutical agents. The specific configuration of the (1R,2R) system in the cyclopropylphenyl ring is believed to enhance the compound's binding affinity and selectivity towards certain biological targets. This has opened up new avenues for exploring its potential as an active pharmaceutical ingredient (API) in treating a range of disorders.
The tert-butyl group appended to the carbamate moiety plays a crucial role in modulating the compound's pharmacokinetic properties. This bulky group can influence solubility, metabolic stability, and distribution within the body, making it an essential factor in drug design. The combination of these structural elements has led to promising results in preclinical studies, where Rac-Tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate has demonstrated encouraging activity against several disease models.
In addition to its structural significance, Rac-Tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate has been investigated for its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cardiovascular conditions. The compound's ability to interact with key inflammatory mediators has been explored through both in vitro and in vivo studies. These investigations have revealed that the molecule can influence the expression of pro-inflammatory cytokines and adhesion molecules, suggesting its therapeutic potential in managing inflammatory responses.
The development of novel drug candidates often involves optimizing synthetic routes to achieve high yields and purity while minimizing environmental impact. In the case of Rac-Tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate, researchers have focused on developing efficient synthetic methodologies that leverage green chemistry principles. These approaches include the use of catalytic systems that reduce waste and energy consumption, as well as solvent-free reactions that minimize environmental footprint.
The pharmacological profile of Rac-Tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate has been further elucidated through computational modeling and molecular dynamics simulations. These studies have provided insights into how the molecule interacts with its biological targets at an atomic level. By understanding these interactions, researchers can fine-tune the structure-activity relationships (SAR) to enhance potency and selectivity. Such computational approaches are becoming increasingly integral in modern drug discovery pipelines.
Preclinical trials have been conducted to assess the safety and efficacy of Rac-Tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate in animal models. These studies have shown that the compound exhibits favorable pharmacokinetic profiles and minimal toxicity at therapeutic doses. The results from these trials have laid a solid foundation for initiating clinical trials in humans. The transition from preclinical to clinical phases is a critical step in bringing this novel compound closer to patient benefit.
The regulatory landscape for new drug approvals is stringent and requires comprehensive data demonstrating safety and efficacy. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for evaluating new chemical entities like Rac-Tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate. Compliance with these guidelines ensures that patients receive safe and effective treatments.
The future prospects for Rac-Tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies are essential for advancing this compound through clinical development and eventual market approval. As our understanding of disease mechanisms continues to evolve, compounds like Rac-Tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate will play a pivotal role in addressing unmet medical needs.
2227914-07-8 (rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}carbamate) Related Products
- 155862-90-1(N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)
- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
- 5021-47-6(2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE)
- 920368-47-4(1-3-(propan-2-yloxy)propyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one)
- 2613384-63-5(tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)
- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)
- 923250-01-5(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbenzamide)
- 1552684-26-0(5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid)
- 1177278-07-7(N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)




